3-Methylimidazo[1,2-b]pyridazin-6-amine
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Overview
Description
3-Methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound with the molecular formula C7H8N4. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-b]pyridazin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-b]pyridazine scaffold .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-b]pyridazin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
3-Methylimidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: Recognized for their use in drug development and material science
Uniqueness
3-Methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific structural features and the resulting chemical and biological properties. Its distinct scaffold allows for unique interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3,(H2,8,10) |
InChI Key |
SXXKGDRZUORMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1N=C(C=C2)N |
Origin of Product |
United States |
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